molecular formula C17H25NO2 B2738266 N-((1-(4-methoxyphenyl)cyclopentyl)methyl)isobutyramide CAS No. 1091395-86-6

N-((1-(4-methoxyphenyl)cyclopentyl)methyl)isobutyramide

Cat. No.: B2738266
CAS No.: 1091395-86-6
M. Wt: 275.392
InChI Key: UBQJJMINBXHTPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((1-(4-methoxyphenyl)cyclopentyl)methyl)isobutyramide, also known as para-methoxybutyryl fentanyl, is a synthetic compound supplied for forensic analysis and controlled substance research. This product is strictly for use in authorized laboratory settings. Chemically, it is characterized by an isobutyramide group, a core structure with a molecular formula of C4H9NO , linked to a substituted cyclopentane ring. It is classified as a Schedule I controlled substance in certain jurisdictions, such as Minnesota and West Virginia, indicating it is determined to have no currently accepted medical use and a potential for abuse . This classification underscores the critical importance of handling this material in compliance with all local, state, and federal regulations. Intended Use: This product is provided as a reference standard for forensic toxicology, law enforcement investigations, and analytical research into the properties and identification of novel psychoactive substances (NPS). It must not be used for any other purpose. Disclaimer: this compound is For Research Use Only . It is not intended for direct human use, including diagnostic, therapeutic, or any other consumer applications. Researchers handling this compound are responsible for ensuring their activities comply with all applicable laws and regulations of their institution and country.

Properties

IUPAC Name

N-[[1-(4-methoxyphenyl)cyclopentyl]methyl]-2-methylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25NO2/c1-13(2)16(19)18-12-17(10-4-5-11-17)14-6-8-15(20-3)9-7-14/h6-9,13H,4-5,10-12H2,1-3H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBQJJMINBXHTPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NCC1(CCCC1)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(4-methoxyphenyl)cyclopentyl)methyl)isobutyramide typically involves the following steps:

    Formation of the Cyclopentyl Intermediate: The cyclopentyl ring is synthesized through a series of cyclization reactions, often starting from cyclopentanone.

    Introduction of the 4-Methoxyphenyl Group: The 4-methoxyphenyl group is introduced via a Friedel-Crafts alkylation reaction using 4-methoxybenzene and an appropriate alkylating agent.

    Formation of the Isobutyramide Moiety: The final step involves the reaction of the intermediate with isobutyryl chloride in the presence of a base to form the isobutyramide group.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed.

Chemical Reactions Analysis

Types of Reactions

N-((1-(4-methoxyphenyl)cyclopentyl)methyl)isobutyramide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amide nitrogen.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydride.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of N-alkylated derivatives.

Scientific Research Applications

N-((1-(4-methoxyphenyl)cyclopentyl)methyl)isobutyramide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity, including its effects on cellular processes.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-((1-(4-methoxyphenyl)cyclopentyl)methyl)isobutyramide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The compound’s uniqueness lies in its cyclopentylmethyl backbone and 4-methoxyphenyl substitution. Below is a comparative analysis with structurally or functionally related molecules:

Table 1: Key Structural and Functional Comparisons

Compound Name Core Structure Key Substituents Functional Groups Potential Applications/Notes References
N-((1-(4-Methoxyphenyl)cyclopentyl)methyl)isobutyramide Cyclopentane 4-Methoxyphenyl, isobutyramide Amide, ether Hypothetical: CNS modulation, enzyme inhibition
Para-chloroisobutyryl fentanyl Piperidine-phenethyl 4-Chlorophenyl, isobutyramide Amide, aryl chloride Opioid receptor agonist (controlled substance)
N-((R)-2,6-Dioxo-1-phenethylpiperidin-3-yl)-N-((S)-1-(4-Methoxyphenyl)ethyl) isobutyramide Piperidine-phenethyl 4-Methoxyphenyl, isobutyramide Amide, ether, diketopiperazine Probable opioid or protease targeting
K124 (thiourea derivative) Indole-thiourea 4-Methoxyphenyl, thiourea Thiourea, ether Antifungal/anticancer activity

Structural Divergence and Implications

  • Cyclopentyl vs. Piperidine Core : The cyclopentyl group in the target compound contrasts with the piperidine core in fentanyl analogs (e.g., para-chloroisobutyryl fentanyl). This difference may reduce opioid receptor affinity, as piperidine-phenethyl systems are critical for µ-opioid receptor binding .
  • 4-Methoxyphenyl Substitution : The 4-methoxy group enhances lipophilicity and may influence metabolic stability compared to halogenated analogs (e.g., para-chloroisobutyryl fentanyl), which exhibit higher electron-withdrawing effects and altered receptor interactions .
  • Amide vs.

Pharmacokinetic and Pharmacodynamic Considerations

  • Metabolism : The 4-methoxyphenyl group is prone to O-demethylation via cytochrome P450 enzymes, a pathway shared with structurally related compounds like para-methoxybutyryl fentanyl . This could lead to active or toxic metabolites.
  • Receptor Interactions: While fentanyl analogs target opioid receptors, the cyclopentylmethyl structure in the target compound may shift activity toward non-opioid targets, such as sigma or NMDA receptors, as seen in cyclopropyl-containing psychotropics .

Biological Activity

N-((1-(4-methoxyphenyl)cyclopentyl)methyl)isobutyramide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound this compound is characterized by its unique molecular structure which includes:

  • Cyclopentyl group : Provides a cyclic structure that may influence its interaction with biological targets.
  • Methoxyphenyl group : Enhances lipophilicity and may improve receptor binding affinity.
  • Isobutyramide moiety : Contributes to the compound's pharmacological properties.

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within cells. The proposed mechanisms include:

  • Enzyme Inhibition : It may inhibit enzymes involved in inflammatory pathways, thus exhibiting anti-inflammatory properties.
  • Receptor Modulation : The compound may bind to various receptors, modulating their activity and influencing cellular signaling pathways.

Anti-inflammatory Effects

Research indicates that this compound has potential anti-inflammatory effects. It may reduce the production of pro-inflammatory cytokines and inhibit pathways associated with inflammation, making it a candidate for treating inflammatory diseases.

Analgesic Properties

The compound has also been investigated for its analgesic effects. Studies suggest that it may provide pain relief through central and peripheral mechanisms, possibly by modulating pain signaling pathways.

In Vitro Studies

In vitro studies have demonstrated that this compound can inhibit specific cellular processes associated with inflammation. For instance, it has been shown to decrease the expression of cyclooxygenase (COX) enzymes in cell cultures treated with inflammatory stimuli.

In Vivo Studies

Animal models have been utilized to assess the therapeutic potential of this compound. In one study, administration of this compound resulted in significant reductions in edema and pain responses compared to control groups, indicating strong analgesic and anti-inflammatory effects.

Data Table: Summary of Biological Activities

Activity Description Research Findings
Anti-inflammatoryReduces pro-inflammatory cytokinesSignificant reduction in COX expression
AnalgesicProvides pain relief through modulation of pathwaysReduced pain responses in animal models

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-((1-(4-methoxyphenyl)cyclopentyl)methyl)isobutyramide, and how do reaction conditions influence yield and purity?

  • Methodological Answer : Synthesis can be adapted from analogous carboxamide compounds. Key steps include:

  • Cyclopentane ring functionalization : Start with 1-(4-methoxyphenyl)cyclopentane carboxylic acid derivatives. React with methylamine or similar nucleophiles to form the cyclopentylmethyl backbone .
  • Amide coupling : Use reagents like HATU or EDCI with isobutyric acid derivatives under inert atmospheres. Solvent choice (e.g., DMF or THF) and temperature (0–25°C) critically affect reaction efficiency .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) to achieve ≥95% purity. Monitor via TLC (Rf ~0.3–0.6) .

Q. How can NMR and mass spectrometry (MS) be employed to confirm the structural integrity of this compound?

  • Methodological Answer :

  • 1H/13C-NMR : Key signals include:
  • 4-Methoxyphenyl group : Aromatic protons at δ 6.8–7.2 ppm (doublets), methoxy singlet at δ ~3.8 ppm.
  • Cyclopentylmethyl : Multiplet for cyclopentane protons (δ 1.5–2.5 ppm), methylene group adjacent to amide (δ ~3.3 ppm).
  • Isobutyramide : Two methyl doublets (δ ~1.1 ppm) and a quartet for the CH group (δ ~2.5 ppm) .
  • High-Resolution MS (HRMS) : Calculate exact mass (C17H24N2O2 = 296.186 Da). Electrospray ionization (ESI+) or electron ionization (EI) modes are suitable. Cross-reference with NIST spectral libraries for fragmentation patterns .

Q. What analytical techniques resolve contradictions between theoretical and experimental data (e.g., unexpected melting points or spectral peaks)?

  • Methodological Answer :

  • Purity Check : Use HPLC (C18 column, acetonitrile/water mobile phase) to detect impurities. Compare retention times with standards .
  • X-ray Crystallography : Resolve structural ambiguities (e.g., cyclopentyl conformation) .
  • Thermogravimetric Analysis (TGA) : Identify decomposition events conflicting with melting point data .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore the biological relevance of the 4-methoxyphenyl and cyclopentyl groups?

  • Methodological Answer :

  • Analog Synthesis : Replace the 4-methoxyphenyl with halogenated (e.g., 4-chlorophenyl) or electron-deficient groups. Modify the cyclopentane ring to cyclohexane or bicyclic systems .
  • In Vitro Assays : Test analogs against target receptors (e.g., opioid or cannabinoid receptors) via radioligand binding assays. Compare IC50 values to establish substituent effects .
  • Computational Modeling : Use molecular docking (AutoDock Vina) to predict binding affinities based on steric/electronic properties .

Q. What in silico strategies predict metabolic stability and toxicity of this compound?

  • Methodological Answer :

  • Metabolism Prediction : Use software like SwissADME to identify cytochrome P450 (CYP) oxidation sites (e.g., methoxy demethylation). Validate with microsomal incubation assays .
  • Toxicity Profiling : Apply QSAR models (e.g., ProTox-II) to predict hepatotoxicity or cardiotoxicity. Cross-check with Ames test data for mutagenicity .

Q. How can reaction scalability and reproducibility issues be addressed in multi-step syntheses?

  • Methodological Answer :

  • Process Optimization : Use design of experiments (DoE) to screen variables (e.g., solvent volume, catalyst loading). For example, a Taguchi L9 array can optimize amide coupling yields .
  • In-Line Monitoring : Implement FTIR or ReactIR to track intermediate formation in real time .
  • Batch-to-Batch Analysis : Statistical tools (e.g., ANOVA) compare yields/purity across batches to identify critical parameters .

Data Contradiction Analysis

Q. How to interpret discrepancies between theoretical and observed NMR splitting patterns?

  • Methodological Answer :

  • Dynamic Effects : Conformational flexibility in the cyclopentyl group may cause averaged signals. Use variable-temperature NMR (VT-NMR) to slow ring puckering .
  • Impurity Interference : Co-eluting byproducts (e.g., unreacted isobutyric acid) mimic splitting. Confirm via 2D NMR (COSY, HSQC) .

Q. What protocols validate conflicting mass spectrometry fragmentation pathways?

  • Methodological Answer :

  • MS/MS Comparison : Fragment the parent ion (m/z 296) using collision-induced dissociation (CID) at 20–30 eV. Match fragments to synthetic standards (e.g., loss of methoxy group: m/z 266) .
  • Isotope Labeling : Synthesize deuterated analogs (e.g., CD3-methoxy) to track fragmentation pathways .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.